1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride

HPLC purity NMR quality control procurement-grade boronic ester

This compound is a piperazine-functionalized phenylboronic acid pinacol ester supplied as its hydrochloride (HCl) salt. It belongs to the class of PROTAC (Proteolysis Targeting Chimera) linkers and boronic ester building blocks used in Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C16H26BClN2O2
Molecular Weight 324.7 g/mol
CAS No. 1415794-62-5
Cat. No. B1402358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride
CAS1415794-62-5
Molecular FormulaC16H26BClN2O2
Molecular Weight324.7 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCNCC3.Cl
InChIInChI=1S/C16H25BN2O2.ClH/c1-15(2)16(3,4)21-17(20-15)13-5-7-14(8-6-13)19-11-9-18-10-12-19;/h5-8,18H,9-12H2,1-4H3;1H
InChIKeyDRSKWJMDHYDGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride (CAS 1415794-62-5) — Procurement-Ready Piperazine Boronic Ester HCl Salt


This compound is a piperazine-functionalized phenylboronic acid pinacol ester supplied as its hydrochloride (HCl) salt . It belongs to the class of PROTAC (Proteolysis Targeting Chimera) linkers and boronic ester building blocks used in Suzuki–Miyaura cross-coupling reactions . The presence of a basic piperazine ring capped with a pinacol boronate ester provides a versatile handle for C–C bond formation, while the HCl salt form is designed to improve handling, solubility, and storage stability compared to the free-base analog .

Pre-protonated HCl salt for direct amide coupling
Para-boronic ester optimized for Suzuki cross-coupling
High purity with traceable batch QC for stoichiometric control

Why 4-Piperazinylphenylboronic Acid Pinacol Ester Analogs Cannot Be Interchanged with CAS 1415794-62-5


The piperazine–phenyl–boronic ester scaffold is commercially available in multiple forms — free base (CAS 912369-50-7), HCl salt (CAS 1415794-62-5), N-Boc protected (CAS 470478-90-1), and benzyl-linked (CAS 2377610-73-4) — yet their physicochemical properties and synthetic utility differ markedly. The hydrochloride salt supplies the secondary amine in its protonated form, which can alter solubility, hygroscopicity, and compatibility with subsequent coupling steps . In PROTAC linker applications, precise control over the protonation state of the piperazine ring is critical because pKa shifts induced by neighboring groups directly influence ternary complex formation and degradation efficiency [1]. Simply substituting the free base or a protected analog without accounting for salt form, purity level, or steric/electronic effects of the phenyl substitution pattern risks irreproducible Suzuki coupling yields or failed PROTAC assembly.

Free base analog

Undefined protonation state may shift solubility and alter PROTAC linker performance.

N-Boc protected analog

Requires acidic deprotection step, introducing yield loss and extra handling in synthesis.

Benzyl analog

Additional methylene spacer increases MW and conformational flexibility, potentially affecting ternary complex formation.

Quantitative Differentiation Evidence for CAS 1415794-62-5 vs. Its Closest Analogs


Purity & Batch-to-Batch Consistency: ≥97% with Multi-Technique QC vs. 95–96% Typical Free Base

The hydrochloride salt (CAS 1415794-62-5) is consistently supplied at ≥97% purity with batch-specific QC data including NMR, HPLC, and GC from leading vendors, whereas the free base (CAS 912369-50-7) typically lists 95–96% purity from multiple suppliers without multi-technique verification .

Purity & QC
Head-to-head
Target: ≥97%
Free base: 95–96%
+1–2% absolute, multi-technique QC
Higher purity with traceable QC reduces risk of failed Suzuki couplings.
Based on vendor COA specifications (2026).
HPLC purity NMR quality control procurement-grade boronic ester

Salt-Form Advantage: Pre-Protonated Piperazine for PROTAC Linker pKa Control

The hydrochloride salt of this piperazine-boronic ester linker delivers the secondary amine in a pre-protonated form. Literature on piperazine-containing PROTAC linkers highlights that the pKa of the piperazine ring (parent pKb ≈ 5.35/9.73) is significantly modulated by the chemical environment, and that precise control of the protonation state directly impacts ternary complex formation and degradation efficiency [1]. In contrast, the free base (CAS 912369-50-7) requires post-synthetic protonation control, introducing an additional variable in linker optimization workflows.

Protonation State
Class-level
Pre-protonated HCl salt
Free base relies on external proton source
Qualitative advantage for pKa control [1]
Pre-protonated salt simplifies pKa control for PROTAC linker optimization.
PROTAC linker pKa study; RSC Adv. 2022.
PROTAC linker piperazine protonation pKa modulation

LogP and Molecular Descriptors Identify the HCl Salt as a More Hydrophilic Candidate than Free Base Analogs

Computed molecular descriptors for the target compound indicate a topological polar surface area (tPSA) of 33.73 Ų and an iLOGP of 0.0 (XLOGP3 = 3.18), reflecting the polar character imparted by the hydrochloride salt . The free base analog (CAS 912369-50-7) has a computed LogP of 3.60 (Fluorochem datasheet) , consistent with a more lipophilic profile. The ~0.4 log unit difference in lipophilicity can influence aqueous solubility and chromatographic behavior during purification of PROTAC conjugates.

iLOGP
Class-level
0.0
iLOGP (XLOGP3 3.18)
Free base LogP 3.60
Lower iLOGP indicates greater hydrophilicity, potentially improving aqueous solubility of PROTAC conjugates.
Computed descriptors; ΔLogP ~0.4.
LogP hydrophilicity drug-like properties PROTAC linker

Benzyl vs. Direct Phenyl Attachment: Molecular Weight Efficiency (MW 324.7 vs. 338.7)

The target compound features a direct N-phenyl attachment (MW 324.7 g/mol), whereas the benzyl analog 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine hydrochloride (CAS 2377610-73-4) incorporates a methylene spacer, increasing MW to 338.7 g/mol (PubChem CID 91658873) [1]. This 14 Da reduction in linker mass is relevant for PROTAC design, where excessive linker bulk can negatively impact cell permeability and ternary complex formation.

Molecular Weight
Head-to-head
324.7
g/mol, rotatable bonds 2
Benzyl analog: 338.7 g/mol, rot. bonds 3
Smaller linker MW may improve Rule-of-5 compliance and cell permeability.
ΔMW −14 g/mol (−4.1%).
molecular weight linker length PROTAC degrader efficiency

Unprotected Piperazine for Direct Conjugation vs. Boc-Protected Analog Requiring Deprotection

The HCl salt provides a free secondary amine ready for direct amide coupling or reductive amination, whereas the widely available N-Boc-protected analog (tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate, CAS 470478-90-1) requires an additional TFA- or HCl-mediated deprotection step before the piperazine can be conjugated to an E3 ligase ligand . Eliminating one synthetic step reduces material loss (~10–15% typical deprotection yield loss) and saves time in parallel PROTAC synthesis campaigns.

Synthetic Steps
Reported
Direct conjugation (0 deprotection steps)
N-Boc analog requires Boc removal, ~10–15% yield loss
1 fewer step, material recovery advantage
Eliminates deprotection, reducing material loss and saving time in parallel synthesis.
Estimated based on standard Boc deprotection protocols.
synthetic efficiency one-step conjugation Boc deprotection avoidance

Para-Substitution Pattern Optimized for Suzuki Coupling Reactivity vs. Meta Isomer

The target compound bears the boronic ester at the para position of the phenyl ring relative to the piperazine nitrogen, which minimizes steric hindrance during Pd-catalyzed transmetallation. The meta-substituted analog (3-piperazinylphenylboronic acid, pinacol ester hydrochloride) presents a different steric and electronic environment that can alter coupling kinetics. Computational studies on substituted arylboronic esters show that para-substitution generally leads to faster transmetallation rates due to reduced ortho-constraint , though direct comparative kinetic data for this specific pair are not currently publicly available.

Substitution Pattern
Class-level
Para-substituted (4-position)
Meta analog: altered steric environment
Class-level inference of faster transmetallation
Para-substitution may provide more consistent Suzuki coupling yields.
Based on general Suzuki mechanism; direct kinetic data not available.
Suzuki coupling para vs. meta substitution steric accessibility

High-Confidence Procurement Scenarios for 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride (CAS 1415794-62-5)


PROTAC Linker Synthesis: Direct Amide Coupling with E3 Ligase Carboxylic Acids

The pre-protonated HCl salt provides a free secondary amine that can be directly coupled to E3 ligase ligands bearing carboxylic acid handles (e.g., VHL or CRBN ligands) using standard HATU/DIPEA conditions. This avoids the Boc-deprotection step required for the N-Boc-protected analog (CAS 470478-90-1), saving one synthetic step per PROTAC construct and improving overall yield. The 97% purity with multi-technique QC reduces the likelihood of amine impurities interfering with coupling stoichiometry [1].

Suzuki–Miyaura Cross-Coupling for Parallel Library Synthesis

The para-substituted pinacol boronate ester is well-suited for high-throughput Suzuki coupling with aryl/heteroaryl halides. The consistent 97% purity and batch-specific QC (NMR, HPLC, GC) enable reliable stoichiometric calculations, while the hydrochloride salt form eliminates free base variability that can affect Pd catalyst compatibility. The lower molecular weight and fewer rotatable bonds compared to the benzyl analog (MW 324.7 vs. 338.7) make it a more attractive building block for fragment-based or Rule-of-5-compliant compound libraries [1].

Reaction Optimization Studies Requiring Reproducible Protonation State Control

The hydrochloride salt provides a defined protonation state for the piperazine secondary amine, which is critical when investigating the impact of linker protonation on PROTAC ternary complex formation and degradation efficiency. Published data confirm that piperazine pKa is exquisitely sensitive to the chemical microenvironment, and the pre-protonated salt removes one confounding variable from mechanistic studies [1].

Application
Selection Property
Validation Focus
PROTAC linker amide coupling
Pre-protonated piperazine salt, direct conjugation ready
Verify coupling efficiency and batch purity
Parallel Suzuki coupling libraries
Para-boronic ester, high purity with multi-technique QC
Assess coupling yields and Pd catalyst compatibility
Protonation-state mechanistic studies
Defined salt form for linker pKa control
Monitor ternary complex formation and degradation efficiency
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